Hexyl b-D-maltopyranoside

描述

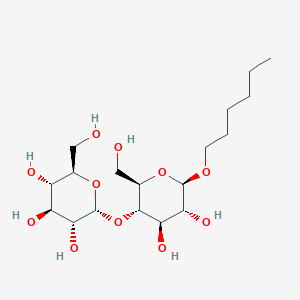

Hexyl β-D-maltopyranoside is a non-ionic detergent belonging to the class of alkyl maltosides. It is composed of a maltose molecule linked to a hexyl chain. This compound is widely used in biochemical and biophysical research due to its ability to solubilize membrane proteins without denaturing them .

准备方法

Synthetic Routes and Reaction Conditions: Hexyl β-D-maltopyranoside can be synthesized through the reaction of 6-O-acetyl-1,2,3,4-tetra-O-acetyl-D-maltose with hexyl bromide in the presence of a base, such as potassium carbonate. The reaction typically involves heating the mixture to facilitate the substitution reaction, followed by deacetylation to yield the final product .

Industrial Production Methods: In industrial settings, the production of hexyl β-D-maltopyranoside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization .

化学反应分析

Types of Reactions: Hexyl β-D-maltopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve bases like potassium carbonate or sodium hydroxide.

Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Biochemical Applications

Surfactant Properties

Hexyl β-D-maltopyranoside serves as a surfactant that alters the fluidity of lipid bilayers, enhancing the solubility and stability of membrane proteins. This characteristic is crucial for structural and functional studies of these proteins, allowing researchers to maintain their native structure during experimentation .

Protein Solubilization

This compound is extensively used for solubilizing membrane proteins, which is essential for various biochemical assays. It helps in preparing samples for techniques like chromatography and electrophoresis, facilitating the analysis of protein interactions and functions .

Drug Delivery Systems

Enhanced Solubility and Bioavailability

Research indicates that Hexyl β-D-maltopyranoside can significantly improve the solubility and bioavailability of drugs. By forming micelles in aqueous solutions, it enhances the therapeutic efficacy of poorly soluble drugs .

Case Study: Drug Formulation

In a study focusing on drug delivery systems, Hexyl β-D-maltopyranoside was utilized to enhance the solubility of a hydrophobic drug, resulting in improved absorption rates in biological systems. The study demonstrated that formulations containing this surfactant exhibited higher plasma concentrations compared to control formulations without it .

Gene Therapy

Facilitating Genetic Material Delivery

Hexyl β-D-maltopyranoside has shown promise in gene therapy applications by enhancing the delivery of genetic material to target cells. Its ability to form stable complexes with nucleic acids increases transfection efficiency, which is vital for therapeutic interventions targeting genetic disorders .

Biomolecular Imaging

Improving Imaging Techniques

In biomolecular imaging, Hexyl β-D-maltopyranoside has been reported to improve contrast while reducing toxicity compared to traditional imaging agents. This property makes it a valuable tool in diagnostic imaging, where safety and clarity are paramount .

Stability Studies

Photo-Protective Effects

Research has highlighted the ability of Hexyl β-D-maltopyranoside to protect sensitive biomolecules from light-induced oxidation. This is particularly relevant in formulations involving monoclonal antibodies, where oxidative damage can compromise efficacy .

Data Summary

作用机制

Hexyl β-D-maltopyranoside exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of membrane proteins. This interaction helps in solubilizing membrane proteins without disrupting their native structure. The compound targets the lipid bilayer of cell membranes, facilitating the extraction of integral membrane proteins for further analysis .

相似化合物的比较

- n-Decyl-β-D-maltopyranoside

- n-Dodecyl-β-D-maltopyranoside

- 6-Cyclohexyl-1-hexyl-β-D-maltopyranoside

Comparison: Hexyl β-D-maltopyranoside is unique due to its specific hexyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in solubilizing membrane proteins compared to other alkyl maltosides with longer or shorter alkyl chains .

生物活性

Hexyl β-D-maltopyranoside (HBM) is a non-ionic detergent belonging to the class of alkyl maltosides. It is composed of a maltose molecule linked to a hexyl chain and is widely utilized in biochemical and biophysical research due to its unique properties, particularly in the solubilization of membrane proteins without denaturation. This article explores the biological activity of HBM, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Hexyl β-D-maltopyranoside exhibits amphiphilic characteristics, allowing it to interact effectively with both hydrophobic and hydrophilic regions of membrane proteins. This interaction facilitates the extraction of integral membrane proteins from lipid bilayers, preserving their functional integrity. The mechanism involves the formation of protein-detergent co-micelles, which are crucial for maintaining protein activity during purification processes.

Chemical Structure

- Molecular Formula: CHO

- CAS Number: 870287-95-9

Applications in Research

HBM is extensively employed in various scientific fields:

- Biochemistry: Used as a surfactant to solubilize hydrophobic compounds and facilitate micelle formation.

- Proteomics: Essential for the extraction and purification of membrane proteins, enabling high-performance analyses.

- Drug Development: Acts as a ligand for specific receptors, including the μ-opioid receptor, which is vital for understanding drug interactions and effects .

Comparative Analysis with Other Detergents

To highlight the effectiveness of HBM, a comparison with similar compounds such as n-Decyl-β-D-maltopyranoside and n-Dodecyl-β-D-maltopyranoside is presented below:

| Compound | Chain Length | Solubilization Efficiency | Applications |

|---|---|---|---|

| Hexyl β-D-maltopyranoside | C6 | High | Membrane protein extraction |

| n-Decyl-β-D-maltopyranoside | C10 | Moderate | General biochemical assays |

| n-Dodecyl-β-D-maltopyranoside | C12 | Low | Less effective for membrane proteins |

Case Studies and Research Findings

-

Membrane Protein Extraction:

A study demonstrated that HBM effectively solubilized over 90% of membrane proteins from HEK293 cells while maintaining their activity. This was achieved through optimized conditions that included sonication and controlled detergent concentrations . -

Drug Interaction Studies:

Research highlighted HBM's role in drug development as a ligand for μ-opioid receptors. The compound facilitated binding studies that provided insights into receptor-ligand interactions critical for analgesic drug design . -

Fluorescent Labeling Techniques:

In another study, HBM was utilized to enhance fluorescent labeling techniques for analyzing protein interactions. By adjusting surfactant concentrations, researchers were able to tune the production of variable-length fluorescent probes, improving detection sensitivity .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYKGRXIHMMFCB-YMJSIHPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439844 | |

| Record name | Hexyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870287-95-9 | |

| Record name | Hexyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。